

Technical Guide: (Methylthio)acetyl Chloride in Advanced Organic Synthesis

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Compound of Interest

Compound Name: (Methylthio)acetyl chloride

CAS No.: 35928-65-5

Cat. No.: B3051769

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Part 1: Executive Summary & Chemical Profile

(Methylthio)acetyl chloride (CAS 35928-65-5) is a bifunctional reagent that serves as a critical "staple" in the synthesis of nitrogen heterocycles and organometallic ligands. Unlike simple acyl chlorides, this molecule possesses a nucleophilic sulfide tail tethered to an electrophilic acyl head. This duality allows it to participate in complex cascade reactions, most notably the Gassman oxindole synthesis and the construction of S,N,N-pincer ligands for anticancer research.

This guide moves beyond basic catalog data to provide a mechanistic understanding of its applications, offering self-validating protocols for its use in drug discovery and material science.

Chemical Profile

Property	Specification
IUPAC Name	2-(Methylsulfanyl)acetyl chloride
CAS Number	35928-65-5
Formula	
Molecular Weight	124.59 g/mol
Appearance	Colorless to yellow liquid
Boiling Point	~50–55 °C at 10 mmHg (derived from acid)
Reactivity Class	Acyl Halide / Thioether
Key Hazard	Corrosive, Lachrymator, Stench, Moisture Sensitive

Part 2: Core Applications & Mechanisms

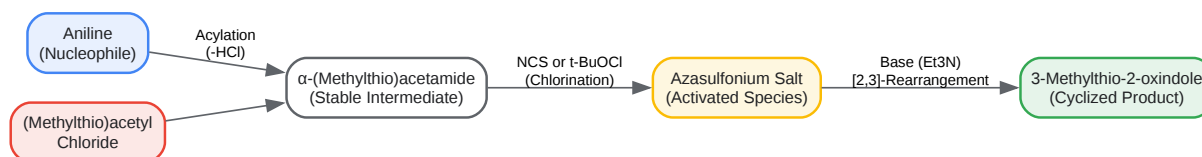
The Gassman-Type Oxindole Synthesis

The most authoritative application of **(methylthio)acetyl chloride** is in the synthesis of 3-substituted-2-oxindoles. While the classical Gassman indole synthesis often employs ethyl (methylthio)acetate or methylthioacetaldehyde diethyl acetal, the acid chloride variant provides a more direct route to the intermediate amide, particularly for electron-deficient anilines that resist mild acylation.

Mechanism:

- N-Acylation: The aniline attacks the acid chloride to form an
-(methylthio)acetamide.
- Chlorination/Activation: Treatment with a chlorinating agent (e.g.,
-BuOCl or NCS) converts the sulfide to an azasulfonium salt.
- Sommelet-Hauser Rearrangement: Base-promoted [2,3]-sigmatropic rearrangement followed by re-aromatization yields the 3-methylthio-2-oxindole.

- Desulfurization: Raney Nickel reduction affords the oxindole.[1]



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Figure 1: The modified Gassman pathway utilizing **(Methylthio)acetyl chloride** for oxindole construction.

S,N,N-Pincer Ligands for Anticancer Complexes

In modern medicinal inorganic chemistry, **(methylthio)acetyl chloride** is the reagent of choice for installing the "S-arm" in non-classical pincer ligands.

The Workflow: Reacting this acid chloride with 2-(benzothiazol-2-yl)aniline yields a ligand capable of cyclometalation.[2] The sulfur atom coordinates to metals like Palladium(II) or Platinum(II), forming stable complexes that exhibit potent cytotoxicity against colorectal (HCT116) and breast (MCF7) cancer lines.[3] The methylthio group is crucial here; it acts as a "hemilabile" donor, stabilizing the metal center while allowing for potential ligand exchange in the biological environment.

The Pummerer Rearrangement Gateway

The amide product derived from **(methylthio)acetyl chloride** is a "sleeping giant." Oxidation of the sulfide to a sulfoxide (

) primes the molecule for the Pummerer rearrangement.

- Reaction: Treatment with acetic anhydride or trifluoroacetic anhydride generates a thionium ion.
- Utility: This ion can be trapped by internal nucleophiles (e.g., aromatic rings) to close rings, forming complex polycyclic heterocycles found in alkaloids.

Part 3: Experimental Protocols

Protocol A: Synthesis of (Methylthio)acetyl Chloride

Note: Commercial supplies can be expensive or degraded. In-house preparation is recommended for critical work.

Reagents:

- (Methylthio)acetic acid (10.0 g, 94 mmol)
- Thionyl chloride (13.7 mL, 188 mmol, 2.0 equiv)
- Catalytic DMF (2 drops)

Procedure:

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (or line).
- Addition: Charge the flask with (Methylthio)acetic acid. Add Thionyl chloride dropwise at room temperature. Add DMF.
- Reaction: Heat the mixture to 60 °C for 2 hours. Gas evolution (,) will be vigorous initially.
- Workup: Cool to room temperature. Remove excess Thionyl chloride under reduced pressure (rotary evaporator with a base trap).
- Purification: Distill the residue under vacuum (approx. 50–55 °C at 10 mmHg).
- Yield: Expect ~85–90% of a pungent, colorless oil. Store under inert atmosphere at 4 °C.

Protocol B: General Amidation (Schotten-Baumann Conditions)

Use this for preparing precursors for Pincer ligands or Gassman synthesis.

Reagents:

- Amine substrate (1.0 equiv)
- **(Methylthio)acetyl chloride** (1.1 equiv)[4]
- Triethylamine (1.2 equiv) or Pyridine
- Dichloromethane (DCM), anhydrous

Procedure:

- Dissolve the amine and base in anhydrous DCM at 0 °C.
- Add **(Methylthio)acetyl chloride** dropwise over 15 minutes. The reaction is exothermic.
- Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the acid chloride hydrolyzes to the acid on silica, so monitor the disappearance of the amine).
- Quench: Wash with 1M

(to remove excess base), then saturated

, then brine.

- Dry & Concentrate: Dry over

, filter, and concentrate.

- Validation:

NMR should show a singlet at

ppm (

) and a singlet at
ppm (
).

Part 4: Data & Visualization

Comparative Yields in Oxindole Synthesis

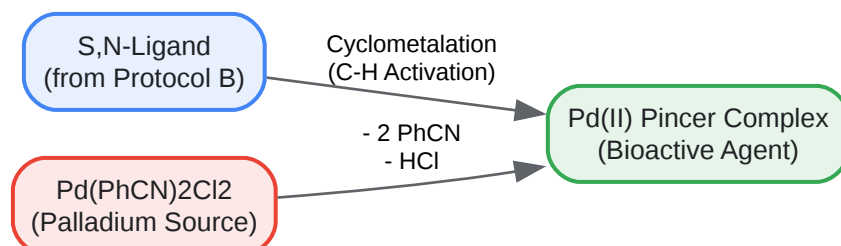
The choice of base and solvent in the cyclization step (post-acylation) is critical.

Substrate (Aniline)	Chlorinating Agent	Base	Solvent	Yield (%)	Ref
Aniline	-BuOCl			72%	[1]
4-Chloroaniline	NCS			68%	[1]
2-Aminobenzothiazole	(Used for Pincer Ligand, not Oxindole)	Pyridine	THF	85%*	[2]

*Yield refers to the amide intermediate formation.

Organometallic Pincer Complex Formation

The following diagram illustrates the formation of the bioactive Pd(II) complex.



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Figure 2: Synthesis of Cytotoxic Pd(II) Pincer Complexes.[4]

Part 5: Safety & Handling

Warning: **(Methylthio)acetyl chloride** combines the hazards of acid chlorides with the stench of sulfides.

- Corrosivity: Causes severe skin burns and eye damage. Hydrolyzes rapidly to form HCl gas. Always open bottles in a fume hood.
- Stench: The methylthio group has a pervasive, cabbage-like odor. Bleach (sodium hypochlorite) is the most effective neutralizing agent for cleaning glassware.
 - Decontamination Protocol: Soak all glassware in a dilute bleach solution for 1 hour before washing.
- Storage: Store in a tightly sealed container under nitrogen or argon at 2–8 °C. Moisture ingress will generate HCl pressure, risking bottle rupture.

References

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